

# analytical methods for 2-Chloro-3-nitropyridin-4-ol characterization

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## Compound of Interest

Compound Name: 2-Chloro-3-nitropyridin-4-OL

CAS No.: 629655-23-8

Cat. No.: B1418837

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Application Note: Comprehensive Characterization of **2-Chloro-3-nitropyridin-4-ol**

## Executive Summary

This guide outlines the standardized protocol for the analytical characterization of **2-Chloro-3-nitropyridin-4-ol** (CAS 629655-23-8).<sup>[1][2][3][4]</sup> As a critical intermediate in the synthesis of antiviral (HIV integrase inhibitors) and antineoplastic agents, the purity and structural integrity of this scaffold are paramount.<sup>[3]</sup> This protocol addresses the specific challenges posed by the compound's keto-enol tautomerism and high polarity, providing a self-validating workflow for identity (NMR, MS) and purity (HPLC-PDA) determination.<sup>[1][2][3][4]</sup>

## Chemical Identity & Context

Property	Detail
IUPAC Name	2-Chloro-3-nitropyridin-4-ol
Common Synonyms	2-chloro-3-nitro-4-hydroxypyridine; 2-chloro-3-nitro-1H-pyridin-4-one
CAS Number	629655-23-8
Molecular Formula	
Molecular Weight	174.54 g/mol
Appearance	Yellow crystalline solid

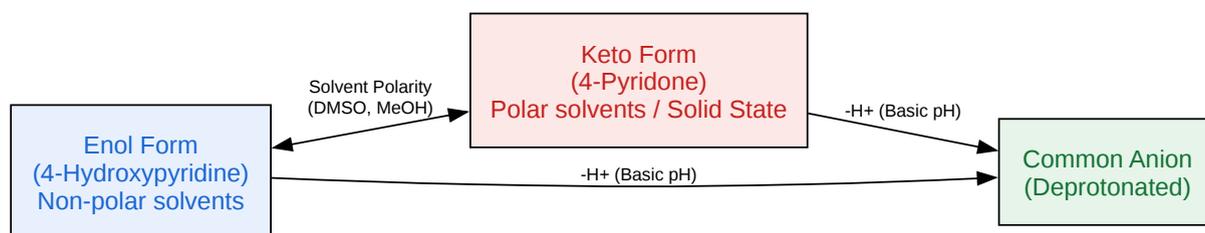
Scientific Insight: The characterization of this molecule is complicated by prototropic tautomerism.<sup>[2][3]</sup> While often drawn as the 4-hydroxypyridine (enol form), in solution (especially polar solvents like DMSO or

) and the solid state, it exists in equilibrium with, or predominantly as, the 4-pyridone (keto form).<sup>[1][3]</sup> Analytical methods must account for this to avoid misinterpretation of NMR signals (e.g., NH vs OH) and chromatographic peak tailing.

## Physicochemical Profiling: The Tautomerism Challenge

Understanding the equilibrium between the hydroxy-pyridine and pyridone forms is essential for selecting the correct solvent and pH for analysis.<sup>[1][2][3][4]</sup>

### Tautomeric Equilibrium Visualization



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Figure 1: Tautomeric equilibrium dependent on solvent polarity and pH.[1][2][3][4] The keto form (pyridone) typically predominates in the analytical matrices used for this compound.[3]

Implications for Chromatography:

- Acidity: The compound is acidic ( ) .[2][3][4]
- Mobile Phase: Unbuffered neutral mobile phases will lead to split peaks or severe tailing due to partial ionization.[2] Acidic buffering (pH 2-3) is mandatory to suppress ionization and force the neutral keto/enol state for sharp peaks on C18 columns.[2][3][4]

## Spectroscopic Identification (The Fingerprint)[3]

### Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is recommended to ensure solubility and stabilize the pyridone tautomer.[1][2][3][4]

Expected

NMR Data (DMSO-

, 400 MHz):

- 12.0 - 13.5 ppm (Broad s, 1H): Attributable to the NH (pyridone form) or OH (enol form).[2][3] The broadness and downfield shift indicate strong hydrogen bonding.[2][5]
- 7.5 - 7.7 ppm (d, 1H, Hz): H-6 proton.[1][2][3][4] Deshielded by the adjacent ring nitrogen.[2]
- 6.2 - 6.4 ppm (d, 1H, Hz): H-5 proton.[1][2][3][4] Upfield due to resonance donation from the oxygen at C4.[2]

Critical Quality Attribute (CQA): The coupling constant (

) between H-5 and H-6 is characteristic of vicinal protons on the pyridine ring.<sup>[1][2][3][4]</sup> A lack of coupling would indicate a regioisomer (e.g., 2-chloro-5-nitropyridin-4-ol).<sup>[1][2][3][4]</sup>

## Mass Spectrometry (MS)

- Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the acidic phenol/amide moiety.<sup>[2][3]</sup>
- Parent Ion:  
  
at m/z 173.
- Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (  
  
vs  
  
) confirms the mono-chloro substitution.<sup>[2][3]</sup>
  - m/z 173 (100%)<sup>[2][3]</sup>
  - m/z 175 (~32%)<sup>[2][3]</sup>

## Chromatographic Purity Protocol (HPLC-UV)

This method separates the target compound from common synthetic impurities: 2,4-dichloro-3-nitropyridine (starting material) and 2-chloro-4-aminopyridines (reduction byproducts).<sup>[1][2][3][4]</sup>

## Instrument Parameters

Parameter	Setting
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), mm, 3.5
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.[1][2][3][4]7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 254 nm (aromatic ring) and 330 nm (nitro-conjugation)
Injection Vol	5

## Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
2.0	5	Isocratic Hold (Polar impurities elute)
12.0	90	Linear Gradient
15.0	90	Wash
15.1	5	Re-equilibration
20.0	5	End

### Method Validation Logic:

- Retention Time: The target (polar, H-bond donor) will elute early-to-mid gradient (approx. 6-8 min).[1][2][3][4]

- Starting Material: The dichloro precursor is significantly less polar and will elute later (approx. 11-13 min).[2][3]
- Resolution: The acidic mobile phase ensures the 4-OH group remains protonated, preventing peak tailing and ensuring resolution from potential regioisomers.[2][3]

## Detailed Experimental Protocol

### Step 1: Sample Preparation

- Weigh 5.0 mg of **2-Chloro-3-nitropyridin-4-ol** into a 20 mL amber glass vial (light sensitive).
- Add 10.0 mL of Acetonitrile:Water (50:50).
- Sonicate for 5 minutes until fully dissolved.
- Filter through a 0.22

PTFE syringe filter into an HPLC vial.

### Step 2: System Suitability Test (SST)

Before running unknown samples, inject a standard mixture containing the target and the starting material (2,4-dichloro-3-nitropyridine).[1][2][3][4]

- Requirement: Resolution ( ) between peaks > 2.0.
- Requirement: Tailing Factor ( ) for the target peak < 1.5.[2][3]

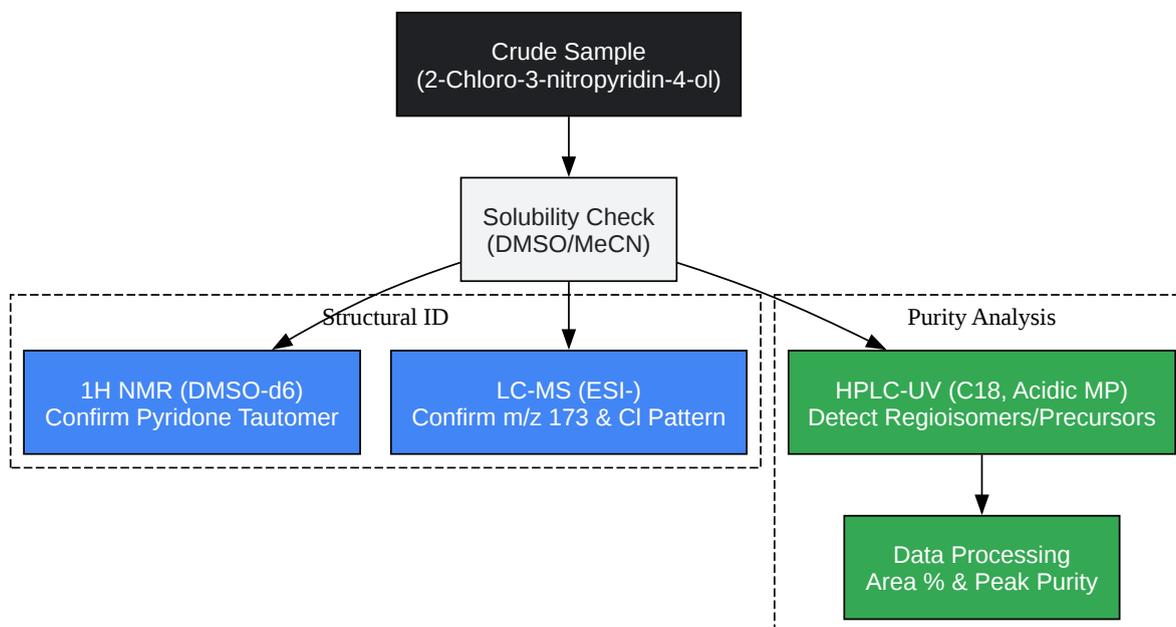
### Step 3: Data Analysis

- Integrate all peaks > 0.05% area.[2][3]
- Calculate purity using the Area Normalization method:

[3]

- Check the UV spectrum of the main peak (using PDA) for homogeneity (Peak Purity Check).

## Analytical Workflow Diagram



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Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.

## References

- Katritzky, A. R., et al. (2002). Tautomerism of Heterocycles: Pyridones and Hydroxypyridines. *Arkivoc*, 2002(xi), 198-215.[1] (General reference on pyridone tautomerism mechanisms).
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